molecular formula C6H3Cl2FO2S B594907 2-Chloro-6-fluorobenzene-1-sulfonyl chloride CAS No. 1208075-25-5

2-Chloro-6-fluorobenzene-1-sulfonyl chloride

Cat. No.: B594907
CAS No.: 1208075-25-5
M. Wt: 229.046
InChI Key: FJSIDPINTJZFNS-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-6-fluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) to form the desired sulfonyl chloride . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Biological Activity

2-Chloro-6-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, characterized by both chlorine and fluorine substituents, enhances its reactivity as an electrophile, making it a valuable intermediate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

The mechanism of action for this compound primarily involves its reactivity as an electrophile. The sulfonyl chloride group can readily react with various nucleophiles, leading to the formation of covalent bonds. This property is crucial for its applications in modifying biomolecules such as proteins and peptides through sulfonylation reactions.

1. Modification of Biomolecules

The compound is utilized to modify biomolecules, particularly proteins and peptides. The sulfonylation reaction allows for the introduction of sulfonamide groups into biomolecules, which can alter their biological activity and stability.

2. Drug Synthesis

As an intermediate in drug synthesis, this compound plays a role in the development of various pharmaceuticals. Its ability to form sulfonamides makes it valuable in synthesizing compounds that exhibit antibacterial and anti-inflammatory properties.

3. Research Applications

In scientific research, this compound serves as a building block for synthesizing complex organic molecules. It has been employed in studies investigating the interactions between small molecules and biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against various strains of bacteria. The mechanism was attributed to the formation of covalent bonds with bacterial enzymes, inhibiting their function.
  • Protein Modification Research : Research indicated that sulfonylation using this compound could enhance the stability and activity of certain therapeutic proteins. The modified proteins showed improved pharmacokinetic profiles in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other sulfonyl chlorides:

Compound NameStructure CharacteristicsUnique Properties
2-Fluorobenzenesulfonyl chloride Lacks chlorine at the 2-positionLess electrophilic than 2-chloro-6-fluorobenzene
4-Fluorobenzenesulfonyl chloride Fluorine at the 4-positionDifferent reactivity profile due to position
Benzenesulfonyl chloride No halogen substituentsExhibits lower reactivity compared to halogenated analogs

Properties

IUPAC Name

2-chloro-6-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSIDPINTJZFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679236
Record name 2-Chloro-6-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-25-5
Record name 2-Chloro-6-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzene-1-sulfonyl chloride
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